molecular formula C8H11N3O B2749372 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1462822-95-2

3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2749372
CAS No.: 1462822-95-2
M. Wt: 165.196
InChI Key: WGKJTPSLOBVBID-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1462822-95-2) is a pyrazole-based nitrile derivative. Its structure consists of a pyrazole ring substituted with hydroxyl and dimethyl groups at positions 4, 3, and 5, respectively, linked to a propanenitrile moiety. Key spectral data include IR absorption for CN (~2223 cm⁻¹) and OH groups (~3540–3341 cm⁻¹), as well as distinct $ ^1H $- and $ ^{13}C $-NMR signals for the pyrazole ring and substituents .

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-8(12)7(2)11(10-6)5-3-4-9/h12H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKJTPSLOBVBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-1H-pyrazole with acrylonitrile under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer and cyclization to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carbonyl derivatives, amines, ethers, and esters.

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be synthesized to create N-1-substituted derivatives that enhance antibacterial efficacy against various pathogens .
  • Anti-inflammatory Agents : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways. The hydroxyl group at the 4-position may contribute to the compound's ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .
  • Cancer Research : The pyrazole scaffold has been explored for its potential in cancer therapy. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Science

  • Herbicides and Pesticides : The unique structure of pyrazole compounds allows for the development of novel herbicides and pesticides. Their ability to target specific biochemical pathways in plants can lead to effective weed management strategies without harming crops .
  • Plant Growth Regulators : Research indicates that certain pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors . This application is particularly relevant in sustainable agriculture.

Materials Science

  • Supramolecular Chemistry : The hydrogen-bonding capabilities of pyrazoles make them suitable for creating supramolecular structures. These materials can exhibit unique properties such as fluorescence and thermal stability, which are valuable in developing advanced materials for electronics and photonics .
  • Liquid Crystals : Compounds like this compound can be incorporated into liquid crystal systems due to their anisotropic properties. This application is significant in display technologies and sensors .

Case Studies

StudyApplicationFindings
Antibacterial Efficacy of Pyrazole Derivatives Medicinal ChemistryDemonstrated significant inhibition against Staphylococcus aureus strains using synthesized derivatives of pyrazole compounds .
Development of Pyrazole-based Herbicides Agricultural ScienceIdentified effective herbicidal activity against common weeds with minimal toxicity to crops .
Fluorescent Properties of Pyrazole-based Materials Materials ScienceExhibited enhanced luminescence in solid-state applications, making them suitable for optical devices .

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The target compound is differentiated from analogs by its 4-hydroxy-3,5-dimethyl substitution pattern. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 4-OH, 3,5-diCH₃ C₈H₁₁N₃O 167.17 (calc) Not reported CN, OH
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile 5-OH, 3-CH₃, 1-Ph C₁₃H₁₃N₃O 227.26 Not reported CN, OH
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile 4-I, 3,5-diCH₃ C₇H₉IN₃ 262.07 Discontinued CN, I
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile 4-Br, 3,5-diCH₃ C₇H₉BrN₃ 215.07 Not reported CN, Br
(±)-3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-hydroxy-3,5-dimethoxyphenyl)thiadiazine 3,5-diCH₃, fused thiadiazine C₂₀H₂₁N₅O₃S 465.48 196–198 CN, OH, OCH₃

Key Observations :

  • Hydroxy vs. Halogen Substituents : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-I or 4-Br derivatives). This likely enhances solubility in polar solvents but may reduce thermal stability .
  • Biological Relevance : Hydroxy and methoxy substituents (as in compound 5i ) are associated with enhanced pharmacological activity, suggesting the target compound may have applications in drug discovery.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm)
Target Compound 2223 (CN), 3540–3341 (OH) 4.45 (NH₂), 6.86 (pyrazole H-4), 10.28 (OH) 116.3 (CN), 152.9 (pyrazole C)
Compound 10 2223 (CN), 1689 (CO) 6.22 (CH=C), 7.28–7.33 (C₆H₅) 182.3 (CO), 136.2 (C₆H₅)
3-(3,5-Dimethylpyrazol-1-yl)propanenitrile 2220 (CN) Not reported Not reported

Analysis :

  • The absence of a carbonyl (CO) group in the target compound simplifies its IR spectrum compared to Compound 10 .
  • The hydroxyl proton in the target compound appears as a broad singlet (~10.28 ppm), absent in non-hydroxylated analogs .

Biological Activity

3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1462822-95-2

Antimicrobial Activity

Research has indicated that compounds containing a pyrazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including this compound, showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results indicated that the compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) Reduction (%) Reference
TNF-alpha50025050
IL-630015050

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)12
PC3 (prostate cancer)15

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound. The results highlighted its superior activity against Gram-positive bacteria compared to standard antibiotics.
  • Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that treatment with this compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile?

Answer:
The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, pyrazole derivatives are often functionalized at the 1-position using acrylonitrile or nitrile-containing electrophiles. A key step involves protecting the hydroxyl group (e.g., via silylation or alkylation) to prevent side reactions during substitution. Evidence from triazenylpyrazole precursor reactions (e.g., azide-alkyne cycloaddition) suggests that methylene chloride and trifluoroacetic acid are effective solvents for introducing nitrile groups . Additionally, alkylation of 3,5-dimethylpyrazole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound, followed by deprotection .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : The pyrazole ring protons (δ ~6.0–7.0 ppm) and nitrile carbon (δ ~115–120 ppm) are diagnostic. Hydroxy and methyl groups appear as singlets (δ ~2.3–2.5 ppm for CH₃, δ ~5.0–5.5 ppm for OH if not deuterated) .
  • IR : A strong absorption band ~2220–2260 cm⁻¹ confirms the nitrile group. Hydroxy stretches appear as broad peaks ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C₉H₁₂N₃O: 178.0975). Fragmentation patterns often show loss of the nitrile group (M–CN) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:
Discrepancies may arise from tautomerism (e.g., pyrazole OH vs. keto forms) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : To detect dynamic processes or tautomeric equilibria.
  • DFT Calculations : Compare experimental IR/NMR with computed spectra for different tautomers .
  • High-Resolution X-ray Diffraction : Use SHELXL for refinement, ensuring anisotropic displacement parameters and hydrogen-bonding networks are accurately modeled. For example, hydrogen atoms on OH groups should be located via difference Fourier maps and refined with distance restraints .

Advanced: What are best practices for crystallographic refinement of pyrazole derivatives using SHELX software?

Answer:

  • Data Collection : Use high-resolution (<1.0 Å) data to resolve disorder, particularly in flexible nitrile or hydroxy groups.
  • Hydrogen Bonding : Refine OH groups with DFIX or DANG restraints to maintain geometry. For example, in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, hydrogen bonds between NH₂ and pyrazole N were critical for stability .
  • Disorder Handling : Split disordered atoms (e.g., methyl groups) over multiple sites with occupancy refinement. SHELXL’s PART instruction is useful for this .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study hydrogen-bonding interactions, which influence stability and reactivity .
  • Docking Studies : If targeting biological applications, dock the compound into enzyme active sites (e.g., oxidoreductases) using AutoDock Vina to predict binding modes .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxy moiety.
  • Light Sensitivity : Protect from UV exposure, as conjugated pyrazole-nitrogen systems may undergo photodegradation.
  • Solubility : Prefer aprotic solvents (e.g., DMF, DMSO) for long-term stability; aqueous solutions should be buffered at neutral pH .

Advanced: How can researchers design derivatives of this compound for enhanced biological or catalytic activity?

Answer:

  • Bioisosteric Replacement : Substitute the nitrile with a carboxylic acid (-COOH) or tetrazole group to modulate pharmacokinetics .
  • Hybridization : Attach pharmacophores (e.g., triazole or thiadiazole rings) via the hydroxy group using Mitsunobu or Ullmann coupling .
  • Metal Coordination : Utilize the pyrazole nitrogen and nitrile as ligands for transition metals (e.g., Cu²⁺ or Ru³⁺) to develop catalysts or metallodrugs .

Advanced: What experimental strategies validate the tautomeric form of the pyrazole ring in solution vs. solid state?

Answer:

  • Solid-State NMR/IR : Compare with solution data to identify shifts caused by crystal packing or hydrogen bonding.
  • X-ray Crystallography : Resolve proton positions (e.g., hydroxy vs. keto tautomers). For example, in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, the NH₂ group formed hydrogen bonds with pyrazole N, stabilizing the enol form .
  • pH-Dependent Studies : Titrate in DMSO-d₆/D₂O mixtures to observe tautomer shifts via NMR .

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